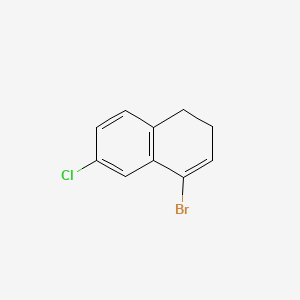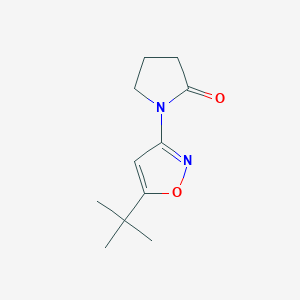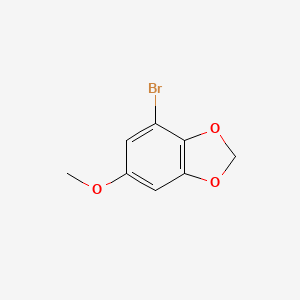
4-Bromo-6-methoxy-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-methoxy-1,3-benzodioxole is an organic compound with the molecular formula C8H7BrO3 It is a derivative of 1,3-benzodioxole, featuring a bromine atom at the 4-position and a methoxy group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-6-methoxy-1,3-benzodioxole can be synthesized through several methods. One common approach involves the bromination of 1,3-benzodioxole derivatives. For instance, 1,3-benzodioxole-5-carboxaldehyde can be subjected to bromination to yield 6-bromo-1,3-benzodioxole-5-carboxaldehyde . Another method involves the esterification of gallic acid with methanol under sulfuric acid catalysis, followed by methylation with dimethyl sulfate, and subsequent bromination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-methoxy-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
4-Bromo-6-methoxy-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-methoxy-1,3-benzodioxole involves its interaction with specific molecular targets. For instance, derivatives of 1,3-benzodioxole have been shown to interact with microtubules, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . This mechanism is particularly relevant in the context of anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 5-(Bromomethyl)-1,3-benzodioxole
- 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-
Uniqueness
4-Bromo-6-methoxy-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy substituents make it a versatile intermediate in organic synthesis and a promising candidate for medicinal chemistry research.
Propriétés
Numéro CAS |
55950-26-0 |
|---|---|
Formule moléculaire |
C8H7BrO3 |
Poids moléculaire |
231.04 g/mol |
Nom IUPAC |
4-bromo-6-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C8H7BrO3/c1-10-5-2-6(9)8-7(3-5)11-4-12-8/h2-3H,4H2,1H3 |
Clé InChI |
UOZOWUOPLNAWRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)Br)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


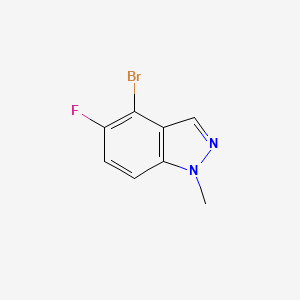
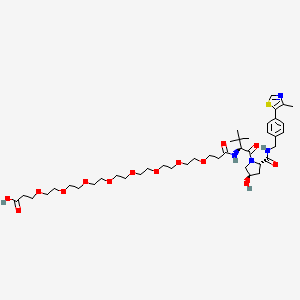
![4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol](/img/structure/B15337516.png)
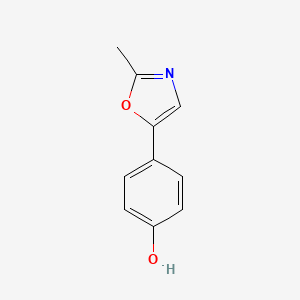

![[(2R)-3-[2-[2-(ethenylsulfonylamino)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15337524.png)
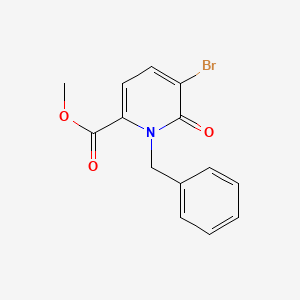
![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)
![10-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B15337560.png)
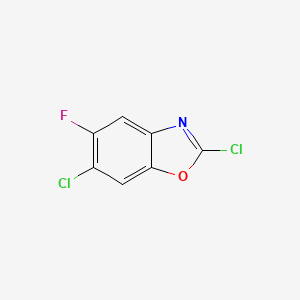
![6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)
